Superior EGFR Engagement in Live Cell Lysates vs. Dasatinib
In head-to-head cell-based assays using NSCLC models, saracatinib difumarate and bosutinib, but not dasatinib, efficiently reduced EGFR activation. While all three compounds directly inhibit EGFR kinase variants in cell-free assays, only saracatinib demonstrated significant EGFR pathway suppression in live cell lysates [1].
| Evidence Dimension | Reduction in EGFR Activation in Cell Lysates |
|---|---|
| Target Compound Data | Efficient reduction in EGFR activation observed |
| Comparator Or Baseline | Dasatinib: No significant reduction in EGFR activation in cell lysates |
| Quantified Difference | Qualitative difference: saracatinib (and bosutinib) active; dasatinib inactive in this context. |
| Conditions | Panel of human NSCLC cell lines (PC9, HCC827, Calu3, H1299, A549, H1975) treated in vitro; cell lysates analyzed for EGFR phosphorylation. |
Why This Matters
This functional selectivity determines which downstream pathways are modulated in EGFR-mutant contexts, making saracatinib the preferred tool for investigating EGFR/Src crosstalk compared to dasatinib.
- [1] Raimondo L, Formisano L, Rosa R, et al. Src inhibitors act through different mechanisms to cooperate with EGFR or MEK inhibitors in NSCLC models sensitive or resistant to erlotinib. Ann Oncol. 2014;25(Suppl_4):iv552-iv553. View Source
